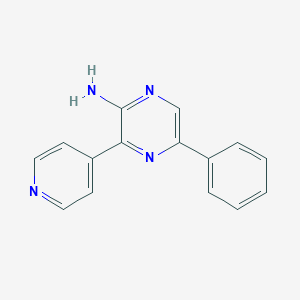

5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine

Vue d'ensemble

Description

5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring substituted with a phenyl group at the 5-position and a pyridin-4-yl group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromopyridine with phenylhydrazine can yield the desired pyrazine derivative through a series of steps including cyclization and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine. A systematic investigation into structure-activity relationships (SAR) revealed that modifications in the pyrazine structure can enhance its efficacy against viral infections. For instance, a series of 2,5,6-trisubstituted pyrazines demonstrated potent allosteric inhibition of viral replication, suggesting that similar derivatives could be developed for therapeutic use against specific viral targets .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a recent study, derivatives of pyrazine compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that structural variations in the pyrazine ring influenced the antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Synthesis and Structural Characterization

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions. One notable method includes the use of a Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the efficient assembly of complex pyrazine derivatives with various substituents . This synthetic versatility is crucial for exploring the compound's biological activities.

2.2 Structural Insights

Characterization of synthesized compounds is essential to understanding their properties and reactivity. Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of this compound and its derivatives. These techniques provide insights into the electronic environment and molecular interactions that dictate biological activity .

Material Science Applications

3.1 Nonlinear Optical Properties

Recent computational studies have investigated the nonlinear optical (NLO) properties of pyrazine derivatives, including this compound. Density functional theory (DFT) calculations have shown that these compounds exhibit promising NLO behavior, which could be harnessed in photonic applications such as sensors and optical devices .

3.2 Electronic Properties

The electronic characteristics of this compound have been analyzed through frontier molecular orbital (FMO) theory. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining a compound's reactivity and stability in various applications .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

Pyrrolopyrazine: Exhibits a range of biological activities including antimicrobial and anticancer effects

Uniqueness

5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridin-4-yl group on the pyrazine ring makes it a versatile scaffold for drug discovery and development .

Activité Biologique

5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activities

This compound has been reported to exhibit a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various pathogens, including bacteria and fungi.

- Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit kinases and other regulatory proteins involved in cell signaling pathways, which can lead to altered cellular processes and reduced tumor growth .

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Compound Variation | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 5-Phenyl Derivative | Anticancer | 3.19 - 8.90 | Effective against HCT116 cell line |

| Pyridine Substitution | Antimicrobial | Varies | Essential for maintaining activity |

| Alkyl Modifications | Cytotoxicity | Higher values | Altered lipophilicity affects bioactivity |

4. Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including MCF-7 and BEL-7402, with IC50 values ranging from 10.74 µM to lower than 0.9 µM in resistant strains .

- Apoptosis induction was confirmed through fluorescence staining and flow cytometry analysis.

- Antimicrobial Efficacy :

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibition | Varies | Known for selective inhibition |

| Pyrrolopyrazine | Anticancer | Varies | Exhibits broad biological activities |

6. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and optimization through structural modifications could enhance its efficacy as an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine, and how do reaction conditions influence yield?

- The compound is typically synthesized via condensation reactions between pyrazine and pyridine derivatives. A common approach involves coupling 5-bromopyrazin-2-amine with phenylboronic acids under Suzuki-Miyaura conditions, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) in a solvent system like THF/H₂O . Reaction temperature (80–100°C) and stoichiometric ratios of boronic acid to halide (1.2:1) are critical for achieving yields >70%. Purity is enhanced via column chromatography (hexane/acetone gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H NMR : Pyridin-4-yl protons appear as doublets (δ 8.5–8.7 ppm), while pyrazine protons resonate as singlets (δ 8.2–8.4 ppm). Aromatic phenyl protons show multiplet signals at δ 7.3–7.6 ppm. IR : Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (NH₂) confirm the amine and heterocyclic moieties. HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₅H₁₃N₅: 263.12 g/mol) within ±0.005 Da .

Q. What solubility properties are relevant for in vitro bioassays?

- The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL) and methanol (10–15 mg/mL). For cellular assays, stock solutions in DMSO (10 mM) are diluted in buffer to maintain <0.1% DMSO, minimizing solvent toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

- Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., VEGFR2) or tubulin. The pyridine and pyrazine rings form π-π stacking with aromatic residues (e.g., Phe916 in VEGFR2), while the amine group hydrogen-bonds to Asp1045. Validate predictions with in vitro kinase inhibition assays (IC₅₀ values ≤10 µM suggest high affinity) .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or impurity profiles. Reproduce studies using standardized protocols (CLSI guidelines for antimicrobial testing; MTT assays for cancer cell lines). Compare batch purity via HPLC (≥95%) and control for off-target effects using siRNA knockdowns .

Q. How do substituent modifications (e.g., fluorination of the phenyl ring) alter pharmacokinetic properties?

- Fluorination at the para position increases metabolic stability by reducing CYP450 oxidation. In silico ADMET predictions (SwissADME) show improved LogP (from 2.1 to 1.8) and oral bioavailability (Lipinski score compliance). Validate with hepatic microsome assays (t₁/₂ >60 min) and in vivo PK studies in rodent models .

Q. Experimental Design & Optimization

Q. What catalytic systems improve regioselectivity in the synthesis of pyrazine-pyridine hybrids?

- Pd/dppf (1,1′-bis(diphenylphosphino)ferrocene) enhances regioselectivity for C-3 coupling on pyrazine rings. Microwave-assisted synthesis (100°C, 30 min) reduces side products (e.g., dimerization) compared to conventional heating .

Q. How can crystallography resolve ambiguities in molecular configuration?

- Single-crystal X-ray diffraction (Cu-Kα radiation, 173 K) confirms bond lengths (C–C: 1.38–1.42 Å) and dihedral angles between pyridine and pyrazine planes (≤10° deviation from coplanarity). Data refinement with SHELXL achieves R-factors <0.05 .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for dose-response studies in anticancer assays?

- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with Tukey’s post hoc test to compare treatment groups. Ensure n ≥ 3 replicates and report SEM. For synergy studies, Chou-Talalay combination indices (CI <1 indicate synergy) are robust .

Q. How to address batch-to-batch variability in biological activity?

Propriétés

IUPAC Name |

5-phenyl-3-pyridin-4-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-14(12-6-8-17-9-7-12)19-13(10-18-15)11-4-2-1-3-5-11/h1-10H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXBUBRRDABCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.